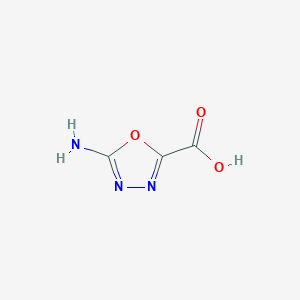

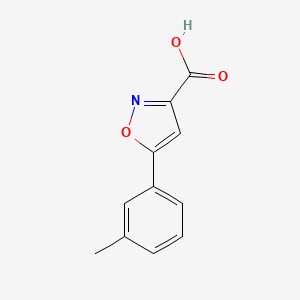

5-Amino-1,3,4-oxadiazole-2-carboxylic acid

Overview

Description

Synthesis Analysis

- Direct Annulation with Methyl Ketones : Hydrazides react with methyl ketones in the presence of K₂CO₃ as a base, leading to efficient C-C bond cleavage and subsequent cyclization to form 1,3,4-oxadiazoles .

- Metal-Free Domino Protocol : I₂ promotes a one-pot synthesis of 1,3,4-oxadiazoles via oxidative cleavage of C(sp²)-H or C(sp)-H bonds, followed by cyclization and deacylation .

- Copper-Catalyzed Reaction : Treatment of 1,3,4-oxadiazoles with aryl or alkenyl halides in the presence of copper(II) oxide nanoparticles yields 2-aryl- and 2-alkenyl-1,3,4-oxadiazoles .

- Mechanochemical Synthesis : An environmentally friendly method involves the condensation of N-acylbenzotriazoles with acylhydrazides using triphenylphosphine and trichloroisocyanuric acid .

Scientific Research Applications

Medicinal Chemistry

Compounds with the 1,3,4-oxadiazole moiety, like 5-Amino-1,3,4-oxadiazole-2-carboxylic acid , are known for their wide range of biological activities. They have been found to exhibit properties such as anticancer, antibacterial, antifungal, analgesic, anti-inflammatory, and anticonvulsant activities. Due to their significant biological potential, these compounds are crucial in medicinal chemistry for molecule planning and drug design .

Surrogates for Carboxylic Acids and Esters

In organic synthesis, 1,3,4-oxadiazoles serve as surrogates for carboxylic acids and esters. This is due to their ability to mimic the reactivity and stability of these functional groups while offering enhanced metabolic stability in drug molecules .

Antiviral and Anti-HIV Research

The oxadiazole ring is a key feature in several antiviral and anti-HIV agents. Research into 5-Amino-1,3,4-oxadiazole-2-carboxylic acid could lead to the development of new treatments for viral infections by exploring its potential interaction with viral proteins or enzymes .

Antihypertensive Applications

Due to their structural properties, oxadiazoles have been studied for their antihypertensive effects. They may act on various pathways involved in blood pressure regulation and could be used to develop new antihypertensive drugs .

Antidiabetic Properties

Research has shown that oxadiazole derivatives can have antidiabetic properties. Investigating 5-Amino-1,3,4-oxadiazole-2-carboxylic acid could contribute to finding novel mechanisms of action against diabetes .

Molecular Docking Studies

Oxadiazoles are often used in molecular docking studies to predict the interaction between drugs and their targets. This can help in understanding the probable mode of action of new compounds against various diseases .

Synthesis of Heterocyclic Compounds

The oxadiazole ring is a common motif in heterocyclic chemistry. It is used in the synthesis of diverse heterocyclic compounds that have applications across different fields of chemistry and biology .

Chemical Biology

In chemical biology, oxadiazoles can be used as probes or tools to study biological systems. Their unique reactivity allows them to interact with specific biomolecules, providing insights into biological processes .

Mechanism of Action

Target of Action

Oxadiazoles, a class of compounds to which this molecule belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

It’s known that oxadiazoles interact with their targets, leading to changes that result in their anti-infective properties . More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Given the anti-infective properties of oxadiazoles, it can be inferred that they likely interfere with essential biochemical pathways in the infectious agents, leading to their inhibition .

Result of Action

Given the anti-infective properties of oxadiazoles, it can be inferred that they likely result in the inhibition or death of the infectious agents .

Action Environment

Factors such as ph and temperature can often impact the activity and stability of chemical compounds .

properties

IUPAC Name |

5-amino-1,3,4-oxadiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O3/c4-3-6-5-1(9-3)2(7)8/h(H2,4,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCSNJVXRRSDFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(O1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70633905 | |

| Record name | 5-Amino-1,3,4-oxadiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4970-61-0 | |

| Record name | 5-Amino-1,3,4-oxadiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(5-Ethylisoxazol-3-yl)methyl]amine](/img/structure/B1323022.png)